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N-acetyl-D-[2-13C]glucosamine

LC-MS/MS internal standard chromatographic isotope effect stable isotope labeling

Quantifying endogenous GlcNAc by LC-MS/MS is hampered by matrix effects that unlabeled GlcNAc cannot correct, while deuterated internal standards introduce retention time shifts and H/D exchange. N-Acetyl-D-[2-13C]glucosamine resolves these issues with a chemically stable +1 Da mass shift and exact chromatographic co-elution with the native analyte. - Co-elutes with unlabeled GlcNAc for accurate matrix effect correction in LC-MS/MS SRM. - C2-specific 13C label simplifies isotopologue deconvolution in UDP-GlcNAc flux analysis. - Dual LC-MS/NMR compatibility; stable in protic solvents with no deuterium exchange.

Molecular Formula C8H15NO6
Molecular Weight 222.201
CAS No. 478529-39-4
Cat. No. B583412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-D-[2-13C]glucosamine
CAS478529-39-4
Synonyms2-Acetamido-2-deoxy-D-[2-13C]glucose
Molecular FormulaC8H15NO6
Molecular Weight222.201
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i5+1
InChIKeyOVRNDRQMDRJTHS-WTUNQFMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-[2-13C]glucosamine Procurement Guide


N-Acetyl-D-[2-13C]glucosamine (CAS 478529-39-4) is a site-specific carbon-13 labeled analog of the essential amino sugar N-acetyl-D-glucosamine (GlcNAc), carrying a single ¹³C atom at the C2 position of the glucosamine ring . With a molecular formula of C₇[¹³C]H₁₅NO₆ and a molecular weight of 222.20 g/mol, this stable isotope-labeled compound is employed as a tracer and internal standard (IS) in mass spectrometry (MS)-based metabolomics, metabolic flux analysis, and quantitative glycobiology [1]. Its single-site ¹³C enrichment preserves the native chemical and biological behavior of unlabeled GlcNAc while introducing a defined +1 Da mass shift for MS discrimination, making it suitable for LC-MS/MS, GC-MS, and NMR applications [1][2].

Why Generic Substitutes Fail in Quantitative MS


Scientific selection of a labeled GlcNAc internal standard cannot rely on nominal chemical identity alone. Unlabeled N-acetyl-D-glucosamine provides no mass separation from endogenous analyte, precluding its use as an IS. ¹⁵N-labeled GlcNAc analogs (e.g., N-Acetyl-D-[¹⁵N]glucosamine, CAS 478518-85-3) offer a +1 Da shift but are limited to nitrogen-containing analytical windows and NMR-based detection . Deuterium-labeled variants (e.g., N-Acetyl-D-glucosamine-d2 or -d3) exhibit a well-documented chromatographic H/D isotope effect that shifts retention times relative to the native analyte [1], and deuterium atoms on hydroxyl or amine positions undergo hydrogen-deuterium exchange with protic solvents, leading to time-dependent loss of mass shift and compromised quantification reproducibility [2]. In contrast, the single ¹³C label in N-acetyl-D-[2-13C]glucosamine is metabolically and chemically stable, co-elutes with the unlabeled analyte without chromatographic shift, and provides a reliable +1 Da mass shift for LC-MS/MS selected reaction monitoring (SRM) [1].

Quantitative Differentiation Evidence


Chromatographic Co-Elution vs. Deuterated Analogs

Deuterium-labeled GlcNAc internal standards (e.g., N-Acetyl-D-glucosamine-d2 or -d3) exhibit measurable chromatographic H/D isotope effects. In GC-MS, the chromatographic H/D isotope effect (hdIEC), defined as the ratio of retention times of protiated to deuterated analyte (tR(H)/tR(D)), ranges from 1.0009 to 1.0400 across diverse analytes [1]. This results in earlier elution of deuterated species and partial chromatographic separation from the unlabeled analyte, compromising co-elution-dependent ion suppression correction. In contrast, ¹³C-labeled analytes—including N-acetyl-D-[2-13C]glucosamine—show no chromatographic isotope effect and co-elute precisely with the unlabeled analyte [1]. For LC-MS/MS practitioners, this means the ¹³C-labeled IS shares the identical retention time and ionization environment as the endogenous analyte, ensuring accurate matrix effect correction without requiring retention time alignment algorithms.

LC-MS/MS internal standard chromatographic isotope effect stable isotope labeling

Isotopic Stability Against Solvent Exchange

Deuterium labels on hydroxyl (-OH) and amine (-NH) groups of GlcNAc are susceptible to hydrogen-deuterium exchange with protic solvents (H₂O, MeOH), causing time-dependent erosion of the mass shift and signal drift [1]. In pharmaceutical LC-MS/MS best practices, ¹³C and ¹⁵N labeling are explicitly recommended over deuterium for internal standards due to superior long-term stability; deuterium labeling is associated with 'exchange possibility' and batch-to-batch reproducibility degradation [1]. N-Acetyl-D-[2-13C]glucosamine carries the ¹³C label at the C2 skeletal carbon, which is not exchangeable with solvent protons, ensuring stable +1 Da mass shift throughout sample preparation, storage, and analysis.

deuterium exchange isotopic integrity LC-MS quantification

Site-Specific C2 Labeling for Flux Analysis

In ¹³C metabolic flux analysis (¹³C-MFA), the positional distribution of ¹³C atoms within a metabolite determines which biosynthetic pathway information can be extracted. The GAIMS (Genetic Algorithm for Isotopologues in Metabolic Systems) platform, developed to model UDP-GlcNAc biosynthesis, deconvolutes mass isotopologue data into labeled metabolic subunits (glucose, ribose, acetyl, uracil) [1]. A single ¹³C at the C2 position of GlcNAc generates a distinct isotopologue pattern that reports specifically on the hexosamine biosynthetic pathway (HBP) salvage route vs. de novo synthesis, without the spectral complexity introduced by uniform ¹³C₆ or ¹³C₈ labeling. In mouse heart perfusion studies using [U-¹³C₆]glucosamine, UDP-GlcNAc molar percent enrichment (MPE) reached a plateau of 56.3 ± 2.9%, demonstrating that even uniformly labeled precursor yields incomplete enrichment; site-specific tracers provide cleaner isotopologue signatures for pathway deconvolution [2]. The N-acetyl-D-[2-13C]glucosamine compound serves as an ideal precursor for such site-specific tracing strategies targeting the fate of the C2 carbon through HBP metabolism.

metabolic flux analysis isotopologue modeling UDP-GlcNAc biosynthesis

O-GlcNAc Turnover Measurement Capability

A quantitative mass spectrometry platform for determining protein O-GlcNAcylation dynamics demonstrated that metabolic incorporation of ¹³C-labeled UDP-GlcNAc (generated from ¹³C₆-glucose via the HBP) enables site-specific measurement of O-GlcNAc turnover rates on individual protein residues [1]. In HeLa nuclear proteins, 159 O-GlcNAc sites were identified on 74 proteins, and turnover rates were determined for 24 O-GlcNAc peptides from 21 proteins [1]. The study established that O-GlcNAc turnover rates are generally slower than phosphorylation or acetylation turnover rates but vary widely depending on both the protein and the specific residue modified [1]. Using a site-specific ¹³C-labeled GlcNAc tracer such as N-acetyl-D-[2-13C]glucosamine allows researchers to extend this methodology to track incorporation specifically through salvage pathways (GlcNAc → GlcNAc-6-P → GlcNAc-1-P → UDP-GlcNAc), complementing the de novo pathway tracing achieved with ¹³C₆-glucose .

O-GlcNAcylation dynamics protein turnover quantitative proteomics

Multi-Modal NMR and MS Compatibility

The GAIMS study validated ¹³C positional isotopomer and isotopologue assignments of UDP-GlcNAc using both high-resolution NMR and FT-ICR-MS, demonstrating cross-platform analytical compatibility [1]. A single ¹³C label at the C2 position produces a well-resolved ¹³C NMR signal that can be integrated for positional enrichment quantification without the signal overlap that complicates uniformly labeled compounds [1]. In contrast, ¹⁵N-labeled GlcNAc (98 atom % ¹⁵N enrichment) is primarily suited for ¹H-¹⁵N heteronuclear NMR experiments (e.g., HSQC) but offers no advantage for MS-based quantification where carbon labeling is the standard . The dual compatibility of N-acetyl-D-[2-13C]glucosamine with both NMR-based positional analysis and MS-based isotopologue profiling makes it a versatile choice for laboratories employing orthogonal analytical techniques in metabolomics and flux analysis [1].

NMR spectroscopy high-resolution mass spectrometry isotopologue analysis

Simplified Mass Isotopologue Distribution for IDMS

For quantitative isotope dilution mass spectrometry (IDMS), the selected internal standard must produce a mass shift sufficient to avoid overlap with the natural isotopologue envelope of the analyte but not so large as to increase spectral complexity. N-Acetyl-D-[2-13C]glucosamine provides a single +1 Da shift relative to unlabeled GlcNAc (monoisotopic mass 221.09 Da → 222.09 Da labeled) . By comparison, N-Acetyl-D-glucosamine-[¹³C₈,¹⁵N] (CAS 478529-44-1) incorporates eight ¹³C and one ¹⁵N atom, producing a mass shift of +9 Da (molecular weight 230.13 vs. 221.21 for unlabeled) . While larger mass shifts reduce interference from the analyte's natural M+1 isotopologue, they also occupy additional spectral channels in complex metabolomics acquisitions and may shift fragmentation patterns. The single ¹³C label is often preferred for targeted SRM assays where a 3 Da minimum mass shift is not required and spectral simplicity is valued [1].

isotope dilution mass spectrometry mass isotopologue distribution internal standard selection

Optimal Research Application Scenarios


Quantitative Bioanalysis of Endogenous GlcNAc

N-Acetyl-D-[2-13C]glucosamine serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous N-acetyl-D-glucosamine in biological matrices via LC-MS/MS. Its single +1 Da mass shift and chromatographic co-elution with the unlabeled analyte enable precise matrix effect correction without the retention time offset observed with deuterated ISs [1]. This is particularly critical for clinical metabolomics studies quantifying GlcNAc as a biomarker of HBP flux in diabetes, cancer, or cardiovascular disease cohorts [2].

Hexosamine Biosynthesis Pathway Flux Analysis

Researchers investigating HBP regulation, UDP-GlcNAc biosynthesis, and protein O-GlcNAcylation dynamics can employ N-acetyl-D-[2-13C]glucosamine as a site-specific tracer to distinguish salvage pathway contributions from de novo synthesis. The C2-specific ¹³C label generates a single isotopologue that can be tracked through GlcNAc-6-P, GlcNAc-1-P, and UDP-GlcNAc, simplifying isotopologue deconvolution compared to uniformly labeled precursors [1]. This application is validated by the GAIMS computational framework, which demonstrated quantitative deconvolution of UDP-GlcNAc labeling patterns into distinct metabolic subunits [1].

NMR Studies of Carbohydrate-Active Enzymes

The site-specific ¹³C enrichment at the C2 position of the glucosamine ring provides a defined NMR-active nucleus for monitoring chemical environment changes during enzymatic reactions. In enzyme mechanism studies, this positional label enables kinetic isotope effect measurements and active-site mapping of glycosyltransferases, glycosidases, and other carbohydrate-active enzymes (CAZymes) [1]. The dual compatibility with NMR and MS workflows makes this compound a cost-effective standard for structural biology core facilities that support both analytical platforms .

O-GlcNAc Protein Modification Turnover Studies

Building on the quantitative O-GlcNAcylation dynamics platform established by Wang et al. (2016), N-acetyl-D-[2-13C]glucosamine can be used to pulse-label cellular O-GlcNAc modifications through the GlcNAc salvage pathway, enabling residue-specific turnover rate measurements by LC-MS/MS [1]. This application is particularly relevant for researchers studying the temporal dynamics of O-GlcNAc signaling in stress response, cell cycle regulation, or transcriptional control, where steady-state occupancy measurements are insufficient to capture regulatory kinetics [1].

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